3-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-5-methyl-5-phenyl-1H-imidazole-2,4(3H,5H)-dione
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Overview
Description
The compound is a chemical with the molecular formula C22H23FN4O3 . It can be found in various databases under the CBNumber: CB01543412 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a piperazino group, a fluorophenyl group, and an imidazole dione group. The exact structure can be found in chemical databases .Scientific Research Applications
Synthesis and Biological Evaluation
- A study by Zagórska et al. (2016) details the synthesis of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, which have shown potential as antidepressant agents. They evaluated these derivatives for their serotonin receptor affinity and phosphodiesterase inhibitor activity. One compound displayed potential antidepressant effects in in vivo studies in mice and was more potent than the reference anxiolytic drug, diazepam (Zagórska et al., 2016).
Herbicidal Activity
- Li et al. (2005) reported on the preparation of novel 1-phenyl-piperazine-2,6-diones through a new synthetic route. These compounds demonstrated significant herbicidal activity, highlighting their potential in agricultural applications (Li et al., 2005).
Antagonist Activity for Serotonin Receptors
- Research by Watanabe et al. (1992) involved the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives. They found that these compounds exhibited potent 5-HT2 antagonist activity, suggesting their potential in the development of treatments for conditions related to serotonin receptors (Watanabe et al., 1992).
Antibacterial and Antifungal Studies
- Patel et al. (2007) synthesized a series of amide derivatives of quinolone, which included compounds with a piperazine structure. These derivatives were tested for their antibacterial activity against various bacterial strains and fungi, demonstrating their potential in antimicrobial applications (Patel et al., 2007).
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactivity, and potential biological activities. Given the interest in similar compounds for drug development, this compound could also be a candidate for further pharmacological studies .
Properties
IUPAC Name |
3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-22(16-5-3-2-4-6-16)20(29)27(21(30)24-22)15-19(28)26-13-11-25(12-14-26)18-9-7-17(23)8-10-18/h2-10H,11-15H2,1H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFLGNGYDMEONY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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